molecular formula C19H34IN B1591314 N-Benzyl-N,N-dibutylbutan-1-aminium iodide CAS No. 60754-76-9

N-Benzyl-N,N-dibutylbutan-1-aminium iodide

Cat. No.: B1591314
CAS No.: 60754-76-9
M. Wt: 403.4 g/mol
InChI Key: QVGHRPSUYBFXLH-UHFFFAOYSA-M
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Description

N-Benzyl-N,N-dibutylbutan-1-aminium iodide is a quaternary ammonium compound with the molecular formula C19H34IN. It is also known by other names such as benzyltri-n-butylammonium iodide and benzyltributylammonium iodide . This compound is characterized by its structure, which includes a benzyl group attached to a nitrogen atom that is further bonded to three butyl groups. The iodide ion serves as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzyl-N,N-dibutylbutan-1-aminium iodide can be synthesized through a quaternization reaction. This involves the reaction of benzyl chloride with tributylamine in the presence of an iodide source, such as sodium iodide or potassium iodide. The reaction typically occurs in an organic solvent like acetonitrile or acetone under reflux conditions .

Industrial Production Methods

On an industrial scale, the synthesis of this compound follows similar principles but is optimized for higher yields and purity. The reaction is conducted in large reactors with precise control over temperature, pressure, and reactant concentrations. The product is then purified through crystallization or distillation techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N,N-dibutylbutan-1-aminium iodide primarily undergoes nucleophilic substitution reactions due to the presence of the quaternary ammonium group. These reactions can be classified as S_N2 (bimolecular nucleophilic substitution) mechanisms .

Common Reagents and Conditions

Common reagents for these reactions include nucleophiles such as hydroxide ions, cyanide ions, and alkoxide ions. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the nucleophilic attack .

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, when reacted with hydroxide ions, the product is an alcohol. When reacted with cyanide ions, the product is a nitrile .

Mechanism of Action

The mechanism of action of N-Benzyl-N,N-dibutylbutan-1-aminium iodide involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between immiscible phases by forming a complex with the reactant, thereby increasing its solubility in the organic phase. This enhances the reaction rate and efficiency .

Comparison with Similar Compounds

Similar Compounds

    Benzyltriethylammonium iodide: Similar structure but with ethyl groups instead of butyl groups.

    Tetrabutylammonium iodide: Lacks the benzyl group, consisting only of butyl groups attached to the nitrogen atom.

    Benzyltrimethylammonium iodide: Contains methyl groups instead of butyl groups.

Uniqueness

N-Benzyl-N,N-dibutylbutan-1-aminium iodide is unique due to its combination of a benzyl group and three butyl groups, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a phase transfer catalyst compared to its analogs .

Properties

IUPAC Name

benzyl(tributyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N.HI/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;/h10-14H,4-9,15-18H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGHRPSUYBFXLH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583501
Record name N-Benzyl-N,N-dibutylbutan-1-aminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60754-76-9
Record name N-Benzyl-N,N-dibutylbutan-1-aminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyltributylammonium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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